N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine
Description
N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine is a complex organic compound featuring a unique structure that combines a thienopyrimidine core with a pyrrolidine and a pyridine moiety
Properties
IUPAC Name |
N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S/c1-12-11-25-19-17(12)18(22-14(3)23-19)24-8-7-15(10-24)9-20-16-6-4-5-13(2)21-16/h4-6,11,15H,7-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXBBHLHKRVXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2CCN(C2)C3=C4C(=CSC4=NC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the 2,5-dimethylthieno[2,3-d]pyrimidine structure. This can be achieved through a condensation reaction between a thieno compound and a suitable amidine under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a pyrrolidine derivative.
Coupling with Pyridine: The final step involves coupling the pyrrolidine-thienopyrimidine intermediate with a 6-methylpyridin-2-amine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are employed.
Catalysis: Catalysts such as palladium or copper may be used to facilitate coupling reactions.
Purification: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thienopyrimidine and pyridine rings.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrrolidine ring, potentially altering the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology and Medicine
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, while the pyrrolidine and pyridine moieties enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine: Similar in structure but with variations in the substituents on the thienopyrimidine or pyridine rings.
Thienopyrimidine Derivatives: Compounds with similar cores but different functional groups, affecting their reactivity and applications.
Uniqueness
Structural Complexity: The combination of thienopyrimidine, pyrrolidine, and pyridine moieties is unique, providing a distinct set of chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
